5-methyl-1-benzofuran-3-carboxylic acid
CAS No.: 93670-26-9
Cat. No.: VC4632339
Molecular Formula: C10H8O3
Molecular Weight: 176.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93670-26-9 |
|---|---|
| Molecular Formula | C10H8O3 |
| Molecular Weight | 176.171 |
| IUPAC Name | 5-methyl-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12) |
| Standard InChI Key | ZTOSOLQWPWTEEA-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC=C2C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The benzofuran scaffold consists of a fused benzene and furan ring system. In 5-methyl-1-benzofuran-3-carboxylic acid, the methyl group at position 5 and the carboxylic acid at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The molecular formula (C₁₀H₈O₃) corresponds to a molar mass of 176.17 g/mol. Key structural identifiers include:
SMILES: CC1=CC2=C(C=C1)OC=C2C(=O)O
InChIKey: ZTOSOLQWPWTEEA-UHFFFAOYSA-N
The planar benzofuran system allows for π-π stacking, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for crystallization and solubility .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, predicted via computational methods, provide insights into its gas-phase ion mobility (Table 1) .
Table 1: Predicted Collision Cross-Sections for 5-Methyl-1-Benzofuran-3-Carboxylic Acid Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.05463 | 132.4 |
| [M+Na]⁺ | 199.03657 | 146.0 |
| [M-H]⁻ | 175.04007 | 135.2 |
These values suggest moderate polarizability, consistent with aromatic systems bearing ionizable groups .
Synthetic Methodologies
Ester Hydrolysis Route
A common strategy for synthesizing benzofuran carboxylic acids involves hydrolyzing their methyl ester precursors. For example, methyl 5-methyl-1-benzofuran-3-carboxylate (CAS 93670-27-0) can be hydrolyzed under basic conditions . A representative procedure adapted from analogous systems is as follows:
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Reaction Conditions:
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Workup:
This method achieves yields exceeding 98% for structurally similar benzofuran-5-carboxylic acids .
Direct Functionalization of Benzofuran Cores
Alternative approaches involve modifying prefunctionalized benzofurans. For instance, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo methylation using dimethyl sulfate to install methoxy groups, though this method requires prolonged reflux (48 hours) and yields mixed results depending on substituent positioning .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for 5-methyl-1-benzofuran-3-carboxylic acid are unavailable, analogous compounds exhibit characteristic signals:
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¹H NMR: Aromatic protons resonate between δ 7.09–8.30 ppm, with the methyl group appearing as a singlet near δ 2.1–2.3 ppm .
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¹³C NMR: The carbonyl carbon of the carboxylic acid typically appears near δ 167–170 ppm .
X-ray Crystallography
Crystal structures of related methyl esters (e.g., methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate) reveal triclinic packing with intermolecular hydrogen bonds stabilizing the lattice . The carboxylic acid derivative likely exhibits similar packing motifs.
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